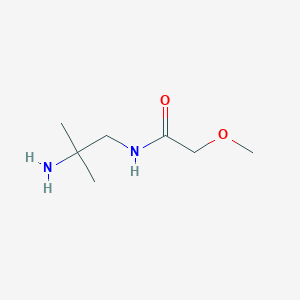

N-(2-amino-2-methylpropyl)-2-methoxyacetamide

Description

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)-2-methoxyacetamide |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,8)5-9-6(10)4-11-3/h4-5,8H2,1-3H3,(H,9,10) |

InChI Key |

BISOSFSGPXCAOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)-2-methoxyacetamide typically involves the reaction of 2-amino-2-methylpropanol with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)-2-methoxyacetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-amino-2-methylpropyl)-2-methoxyacetamide has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Selected Acetamides

Key Observations:

- Hydrophilicity vs. Lipophilicity: The methoxy group in the target compound and ’s analogue increases water solubility compared to chloro-substituted herbicides (e.g., dimethenamid) .

- Hydrogen Bonding: The amino group in the target compound may form stronger intermolecular hydrogen bonds than the thiazolyl group in ’s compound, influencing crystallization behavior .

Biological Activity

N-(2-amino-2-methylpropyl)-2-methoxyacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C7H16N2O2

Molecular Weight : 160.21 g/mol

IUPAC Name : this compound

Canonical SMILES : CC(C)(CNC(=O)COC)N

The compound features a branched amine structure with an acetamide and a methoxy group, which contribute to its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-2-methylpropanol with methoxyacetyl chloride. The reaction is conducted under basic conditions, often using triethylamine as a catalyst to neutralize the hydrochloric acid formed during the process. Purification is achieved through recrystallization or chromatography.

This compound exhibits biological activity primarily through its interactions with various molecular targets. Initial studies suggest that it may modulate enzyme activity and affect cellular signaling pathways, potentially influencing neurotransmitter systems and exhibiting anti-inflammatory properties.

Interaction Studies

Interaction studies have demonstrated that this compound can bind to specific receptors or enzymes, altering their activity. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to analyze binding affinities and kinetics.

Case Studies and Research Findings

Research has indicated several notable effects associated with this compound:

- Neurotransmitter Modulation : In vitro studies suggest that the compound may influence neurotransmitter levels, which could have implications for treating neurological disorders.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activities, making it a candidate for further research in inflammatory disease models.

- Enzyme Interaction : The compound has shown the ability to modulate specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-aminophenyl)-2-methoxyacetamide | Contains a phenyl ring with an amino group | Different position of amino group affects reactivity |

| N-(4-aminophenyl)-2-methoxyacetamide | Similar structure but with amino at para position | Variations in biological interactions due to positioning |

| N-(3-aminophenyl)-2-ethoxyacetamide | Ethoxy instead of methoxy group | Changes solubility and interaction profiles |

This compound stands out due to its unique branched amine structure and specific functional groups, which influence its solubility and biological interactions compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.